1-(4-Methylpiperidin-1-yl)-2-phenylethanethione
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Overview
Description
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the 4-position and a phenylethanethione moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-bromo-1-phenylethanethione under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylpiperidine and 2-bromo-1-phenylethanethione.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methylpiperidine is added to the reaction mixture containing the base and solvent. The 2-bromo-1-phenylethanethione is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thione group to a thiol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM).
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), and sulfonic acid derivatives.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-2-phenylethanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 1-(4-Methylpiperidin-1-yl)-2-phenylethanethione.
2-Phenylethanethione: Another precursor used in the synthesis.
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents, such as 1-(4-Methylpiperidin-1-yl)-2-phenylethanone.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a phenylethanethione moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H19NS |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-phenylethanethione |
InChI |
InChI=1S/C14H19NS/c1-12-7-9-15(10-8-12)14(16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
QOCWKHTXTLQPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
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